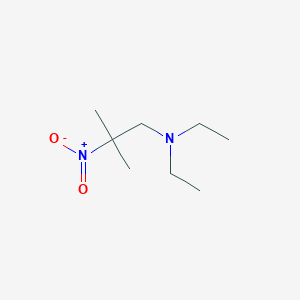

5-(羟甲基)-1-异丙基哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .科学研究应用

蛋白激酶 C 结合亲和力

Endo 等人 (1997) 的一项研究讨论了基于 6-羟甲基-3-异丙基-4-十四烷基哌嗪-2-酮的构型异构体的合成和评估,这些异构体是根据 teleocidins 和苯并内酰胺的生物活性构象设计的。这些化合物被评估了它们与蛋白激酶 C (PKC) 结合的能力,其中一个异构体显示出中等结合亲和力,表明了设计能够选择性地与 PKC 相互作用的分子(一种参与各种信号通路的酶)的潜力 (Endo 等人,1997)。

糖苷酶抑制

Uchida 等人 (1997) 探索了糖苷酶抑制剂的合成和评估,强调了此类化合物的生物学相关性。该研究重点关注 5-氨基-和 5-氨基-C-(羟甲基)-1,2,3,4-环戊烷四醇及其对几种糖苷酶的抑制活性,说明了开发能够影响各种生物过程(包括碳水化合物消化和代谢疾病)的新型抑制剂的潜力 (Uchida 等人,1997)。

生物质转化

Casanova 等人 (2009) 报道了使用金纳米粒子催化剂将 5-羟甲基-2-糠醛好氧氧化成 2,5-呋喃二甲酸,展示了一种将生物质衍生化合物转化为有价值的化学产品的的方法。这项研究表明了以环保且经济可行的方式对羟甲基进行化学转化的潜力,这可以应用于“5-(羟甲基)-1-异丙基哌啶-2-酮”等化合物,用于合成生物基聚合物或药物 (Casanova 等人,2009)。

未来方向

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .

作用机制

Mode of Action

Given the lack of specific information about 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one, it’s challenging to provide a detailed explanation of its interaction with its targets and the resulting changes

Result of Action

The molecular and cellular effects of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one’s action are currently unknown . Understanding these effects would require more detailed knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one . .

属性

IUPAC Name |

5-(hydroxymethyl)-1-propan-2-ylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-5-8(6-11)3-4-9(10)12/h7-8,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGSKQUROLYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

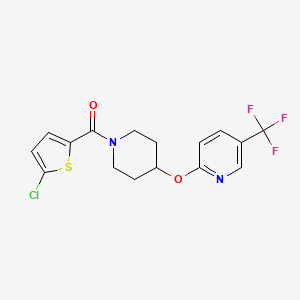

![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)

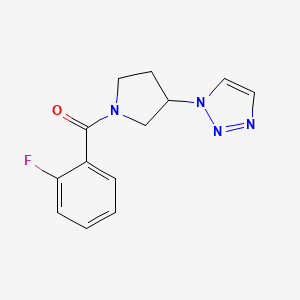

![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)